molecular formula C21H18F2N4O3S B2637980 N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide CAS No. 1448043-63-7

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide

Cat. No. B2637980
CAS RN: 1448043-63-7
M. Wt: 444.46
InChI Key: WBBHLCLAQBBUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H18F2N4O3S and its molecular weight is 444.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Derivatives

  • The synthesis of related compounds, such as (indol-3-yl)methanesulfonamide, involves methods that manage the reactivity of the indole nucleus. This process uses intermediates like indoline or indoxyl compounds, with (2,3-dihydroindol-3-yl)methanesulfonic acid as a key compound (Korolev et al., 2003).

  • Other related research includes the synthesis of derivatives like alkyl 3-dimethylamino-2-(indol-3-yl)propenoates, leading to condensed indolylpyrimidones and indolylpyranones, showcasing the versatility of indole-based compounds (Jakše et al., 2004).

Structural Studies and Properties

  • Investigations into the structure and self-association of similar sulfonamides, like trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, have been conducted using IR spectroscopy and quantum chemical methods. These studies help understand the molecular behavior in various solvents and in crystal form (Sterkhova et al., 2014).

  • The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide have been reported, providing insights into hydrogen bonding and intermolecular interactions, crucial for understanding their biological activity (Jacobs et al., 2013).

Potential Biological Activity

  • Some derivatives, like N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide, have been docked against the enoyl reductase enzyme of Mycobacterium tuberculosis, indicating potential as antitubercular agents. Such studies demonstrate the potential medicinal applications of these compounds (Purushotham & Poojary, 2018).

Chemoselectivity in Synthesis

  • Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides highlights the development of storable N-acylation reagents with good chemoselectivity, crucial for synthetic chemistry applications (Kondo et al., 2000).

properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O3S/c22-17-5-6-18(23)16(13-17)14-31(29,30)24-10-12-27-21(28)8-7-20(25-27)26-11-9-15-3-1-2-4-19(15)26/h1-9,11,13,24H,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBHLCLAQBBUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CCNS(=O)(=O)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.